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Compound of Interest
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Cat. No.: B15607085 Get Quote

A Comparative Guide to O-Me Eribulin in
Metastatic Breast Cancer
This guide provides a comprehensive statistical analysis of hypothetical clinical trial data for O-
Me Eribulin (Eribulin Mesylate), comparing its performance against other established

chemotherapeutic agents in the treatment of metastatic breast cancer (mBC). The information

is intended for researchers, scientists, and drug development professionals to offer an objective

overview of O-Me Eribulin's efficacy and safety profile.

Data Presentation: Comparative Efficacy and Safety
The following tables summarize the key efficacy and safety data from pivotal clinical trials

involving Eribulin Mesylate.

Table 1: Overall Survival (OS) and Progression-Free Survival (PFS) in Metastatic Breast

Cancer
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Comparison
Patient
Population

Overall
Survival (OS) -
Hazard Ratio
(HR) [95% CI]

Progression-
Free Survival
(PFS) - Hazard
Ratio (HR)
[95% CI]

Citation

Eribulin vs.

Treatment of

Physician's

Choice (TPC)

mBC, ≥2 prior

chemo regimens

0.81 [0.66–0.99]

(statistically

significant)

0.76 [0.64–0.90]

(statistically

significant)

[1]

Eribulin vs.

Capecitabine

mBC, HER2-

negative

0.88 [0.77 to

1.00] (not

statistically

superior)

1.08 [0.93 to

1.25]
[2]

Eribulin vs.

Capecitabine

Triple-Negative

Breast Cancer

(TNBC)

0.70 [0.54–0.90]

(statistically

significant)

No statistical

difference
[1]

Eribulin vs.

Platinum-based

chemotherapy

TNBC

Eribulin showed

longer median

OS

0.41 (p=0.006) [3]

Eribulin vs. Nab-

paclitaxel-based

therapy

TNBC

Eribulin showed

longer median

OS

0.36 (p=0.001) [3]

Table 2: Objective Response Rate (ORR) and Adverse Events (AEs)
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Treatment
Patient
Population

Objective
Response
Rate (ORR)

Common
Grade ≥3
Adverse
Events

Citation

Eribulin

mBC, HER2-

negative (first-

line)

28.6%

Neutropenia,

peripheral

neuropathy,

fatigue

[4]

Eribulin
mBC, ≥2 prior

chemo regimens
12%

Neutropenia

(9.2%), febrile

neutropenia

(9.2%),

dyspnoea (5.3%)

[5][6]

Capecitabine
mBC, HER2-

negative
11.5%

Hand-foot

syndrome,

diarrhea, nausea

[2]

Treatment of

Physician's

Choice (TPC)

mBC, ≥2 prior

chemo regimens
5%

Varies by agent

(e.g.,

neutropenia for

vinorelbine,

nausea for

gemcitabine)

[5]

Experimental Protocols
The data presented is based on methodologies from key Phase III clinical trials.

EMBRACE Trial (Eisai Metastatic Breast Cancer Study Assessing Physician's Choice versus

E7389)

Objective: To compare the efficacy and safety of eribulin with treatment of physician's choice

(TPC) in patients with locally advanced or metastatic breast cancer who have received at

least two prior chemotherapy regimens.

Study Design: A Phase III, randomized, open-label, multicenter, multinational trial.[7]
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Patient Population: Patients with metastatic breast cancer who had previously received at

least two and at most five chemotherapeutic regimens, including an anthracycline and a

taxane.[2]

Intervention: Patients were randomized in a 2:1 ratio to receive either Eribulin mesylate (1.4

mg/m² intravenously on days 1 and 8 of a 21-day cycle) or TPC. TPC was selected by the

physician prior to randomization and could include any single-agent chemotherapy, hormonal

therapy, or biologic therapy approved for the treatment of cancer.[2][7]

Primary Endpoint: Overall Survival (OS).

Secondary Endpoints: Progression-free survival (PFS), objective response rate (ORR), and

safety.[2]

Stratification: Randomization was stratified by geographic region, HER2/neu status, and prior

capecitabine exposure.[7]

Study 301

Objective: To compare the efficacy and safety of eribulin versus capecitabine in patients with

locally advanced or metastatic breast cancer.

Study Design: A Phase III, open-label, randomized, two-parallel-arm, multicenter study.[8]

Patient Population: 1,102 women with locally advanced or metastatic breast cancer

previously treated with anthracyclines and taxanes. Patients had received zero to two

previous chemotherapies for advanced disease.[2][8]

Intervention: Patients were randomized 1:1 to receive either Eribulin (as in the EMBRACE

trial) or capecitabine (1.25 g/m² orally twice daily on days 1–14 of a 21-day cycle).[2]

Co-primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS).[8]

Stratification: Patients were stratified by geographic region and HER2 status.[2]

Mandatory Visualizations
Mechanism of Action of O-Me Eribulin
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O-Me Eribulin is a microtubule dynamics inhibitor. Its primary mechanism involves binding to

the plus ends of microtubules, which suppresses microtubule polymerization without affecting

depolymerization. This leads to the sequestration of tubulin into nonfunctional aggregates,

causing G2/M cell-cycle arrest, and ultimately, apoptosis of cancer cells.[9][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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